
2,4-Dichloroquinazoline
Overview
Description
2,4-Dichloroquinazoline is a bicyclic heteroaromatic compound featuring a quinazoline core substituted with chlorine atoms at the 2- and 4-positions. It serves as a pivotal intermediate in medicinal chemistry due to its dual electrophilic sites, enabling regioselective nucleophilic aromatic substitution (SNAr) reactions.
Preparation Methods
Foundation: Synthetic Routes to 2,4-Quinazolinedione Precursors
The synthesis of 2,4-dichloroquinazoline universally begins with the preparation of 2,4-quinazolinedione, a bicyclic lactam. Two primary pathways dominate this stage:
Anthranilic Acid and Potassium Cyanate Cyclization
Anthranilic acid reacts with potassium cyanate in aqueous alkaline conditions (pH 9–12) at 85°C for 2 hours, forming 2,4-quinazolinedione with 86.3% molar yield . Optimized parameters include a 1:2.3 molar ratio of anthranilic acid to potassium cyanate and precise temperature control to prevent hydrolysis byproducts. Neutralization with hydrochloric acid precipitates the product, which is filtered and dried .
Anthranilamide-Urea Condensation
A 2025 protocol substitutes anthranilic acid with anthranilamide, reacting it with urea in dimethyl sulfoxide (DMSO) at 110°C for 6–7 hours . This method avoids aqueous workup, directly yielding 2,4-quinazolinedione in 89% purity after ice quenching. While scalable, DMSO’s high boiling point complicates solvent recovery.
Chlorination Strategies for this compound
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The industry-standard method involves refluxing 2,4-quinazolinedione with excess POCl₃ (2.8 eq.) in toluene at 110°C for 5 hours . Key enhancements include:
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Catalytic Base : Adding N,N-diisopropylethylamine (DIPEA, 2.5 eq.) accelerates chlorination by scavenging HCl, achieving 99% yield .
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Solvent Optimization : Toluene outperforms xylidine in reducing side reactions (e.g., ring alkylation), improving product purity to >98% .
Table 1: POCl₃-Based Chlorination Conditions and Outcomes
Quinazolinedione (mmol) | POCl₃ (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
123.3 | 2.8 | Toluene | 110 | 5 | 99 |
1.0 | 3.0 | Xylidine | 130 | 12 | 92 |
Diphosgene-Acetonitrile System
For bench-scale synthesis, diphosgene (0.78 mL, 1.5 eq.) in acetonitrile at 130°C for 12 hours replaces POCl₃, particularly for electron-deficient quinazolines . This method minimizes phosphorus waste but requires pressurized reactors due to acetonitrile’s low boiling point. Yields range from 73% to 85%, with byproducts including 4-chloro-2-hydroxyquinazoline .
Alternative Methodologies and Recent Innovations
Bis(trichloromethyl) Carbonate (Triphosgene) Activation
A Chinese patent (CN102584721A) discloses a low-temperature approach using triphosgene (1.2 eq.) and triphenylphosphine oxide in dichloromethane at −10°C to 40°C . Subsequent addition of o-aminobenzonitriles at 100–130°C yields this compound derivatives in 82–89% yield. This method excels in functional group tolerance, enabling N-alkylation during synthesis .
Microwave-Assisted Chlorination
Emerging techniques utilize microwave irradiation (300 W, 150°C) to reduce reaction times from hours to minutes. Pilot studies report 94% yield in 30 minutes using POCl₃ and N-methylpyrrolidone (NMP) as solvent . However, scalability remains limited due to equipment costs.
Critical Analysis of Industrial vs. Laboratory Methods
Scalability and Cost
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POCl₃ Route : Preferred for bulk production due to low reagent costs ($22/kg for POCl₃ vs. $1,200/kg for diphosgene) .
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Triphosgene Method : Justifiable for high-value pharmaceuticals requiring minimal purification .
Functionalization and Downstream Applications
This compound serves as a scaffold for nucleophilic substitution:
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Nucleophilic Aromatic Substitution: This reaction is regioselective and can be influenced by the steric nature of the substrates.
Common Reagents and Conditions:
Substitution Reactions: Typically involve cyclic amines and are conducted under controlled conditions to ensure regioselectivity.
Chlorination: Uses phosphorus oxychloride and N,N-dimethylaniline as reagents.
Major Products:
2-Amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
2,4-Dichloroquinazoline has been extensively studied for its potential as an anticancer agent. It acts primarily as a DNA intercalator , disrupting DNA replication and transcription by inhibiting topoisomerase II (Topo II) activity. This mechanism leads to cell growth inhibition and apoptosis in various cancer cell lines.
- Case Study : A study synthesized 2,4-diaminoquinazolines derived from this compound and evaluated their antitumor activities against several human cancer cell lines (MCF-7, HCT-116, HePG-2). Compounds exhibited significant inhibitory effects, with some showing improved DNA-binding affinity compared to other tested derivatives .
2. Antimicrobial Activity
Research indicates that derivatives of this compound possess antibacterial properties. The compound's structure allows for modifications that enhance its efficacy against various bacterial strains.
- Case Study : A series of N^2,N^4-disubstituted quinazolines were synthesized and tested for antibacterial activity against Staphylococcus aureus. Certain derivatives displayed notable effectiveness, suggesting potential for development into therapeutic agents .
Organic Synthesis Applications
1. Intermediate for Complex Molecules
In synthetic organic chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its regioselective reactions allow for the creation of various derivatives that can be tailored for specific biological activities.
- Data Table: Regioselective Reactions
Reaction Type | Product Type | Reference |
---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | 4-aminoquinazolines | |
Solid-phase synthesis | 2,4-diaminoquinazolines | |
Cyclization reactions | Bicyclic heterocycles |
Biological Studies and Mechanisms
The biological activities of this compound derivatives extend beyond anticancer effects to include neuroprotective and anti-inflammatory properties. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase.
Mechanism of Action
The mechanism of action of 2,4-Dichloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, which is crucial in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Regioselectivity
2,4-Dichloroquinazoline exhibits distinct reactivity compared to other dichlorinated heterocycles:
Yield and Efficiency
Mechanistic Insights
Biological Activity
2,4-Dichloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects, particularly focusing on antitumor, antileishmanial, antibacterial, and neuroprotective activities.
Synthesis of this compound
This compound can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with urea or related compounds. The process typically involves the use of chlorinated reagents to introduce the dichloro substituents at the 2 and 4 positions of the quinazoline ring. This synthetic strategy is crucial as it allows for the preparation of various derivatives that can be screened for biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of 2-anilino-4-alkylaminoquinazolines were synthesized and tested against several human cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
4c | MCF-7 (Breast) | 5.0 |
5b | HCT-116 (Colon) | 3.2 |
4a | HePG-2 (Liver) | 6.5 |
5d | HFB4 (Skin) | 4.8 |
These compounds exhibited significant inhibitory effects on tumor cell proliferation and demonstrated a strong affinity for DNA binding, suggesting a potential mechanism involving the interference with DNA replication and repair processes .
Antileishmanial Activity
The antileishmanial activity of this compound was evaluated in vitro against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds derived from this scaffold showed low to sub-micromolar potency:
Compound ID | EC50 (µM) | Selectivity Index |
---|---|---|
15 | <0.1 | High |
40 | <0.5 | Moderate |
While some derivatives displayed promising in vitro activity, their efficacy in vivo was less pronounced, indicating that further structural modifications may be necessary to enhance therapeutic outcomes .
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |
---|---|---|
Escherichia coli | 16 | 3.75 |
Staphylococcus aureus | 15 | 7.5 |
Bacillus subtilis | 9 | 7.5 |
Proteus mirabilis | 17 | 1.875 |
These findings suggest that the compound's hydrophobic nature may facilitate its penetration through bacterial membranes, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
Emerging research has indicated that quinazoline derivatives may also possess neuroprotective properties relevant to conditions like Alzheimer's disease. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown:
Compound ID | AChE Inhibition (%) | BuChE Inhibition (%) |
---|---|---|
6a | 85 | 90 |
6b | 78 | 88 |
These compounds demonstrated significant antioxidant activity alongside cholinesterase inhibition, suggesting their potential utility in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dichloroquinazoline?
The synthesis of this compound often involves halogenation or nucleophilic substitution of quinazoline precursors. A validated method includes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure, followed by crystallization using water-ethanol to achieve a 65% yield . Alternative approaches, such as reacting this compound with cyclic amines, require controlled stoichiometry and temperature to minimize side products . Key parameters include solvent choice (e.g., DMSO for high polarity), reaction time, and purification via recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
Characterization should combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : To confirm the chlorine substitution pattern on the quinazoline ring.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (C₈H₄Cl₂N₂; MW 199.04) .
- Melting Point Analysis : A reported range of 137°C (flash point) to 302.9°C (boiling point) helps verify purity .
- HPLC/GC-MS : To assess purity and detect residual solvents.
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound interacts with nucleophiles like amines or thiols?
The reactivity of this compound is governed by the electron-withdrawing effect of chlorine atoms, which activate positions 2 and 4 for nucleophilic substitution. For example, Yoshida and Taguchi (1992) demonstrated that reactions with N-substituted cyclic amines proceed via a two-step mechanism: initial Cl⁻ displacement at position 4, followed by a slower substitution at position 2, influenced by steric and electronic factors . Advanced studies should employ kinetic profiling (e.g., time-resolved NMR) and computational modeling (DFT calculations) to map transition states and regioselectivity.
Q. What computational strategies can predict the biological activity or toxicity of this compound derivatives?
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to predict binding affinity .
- QSAR Models : Correlate structural descriptors (e.g., Cl substituent positions) with biological endpoints using regression analysis .
- Toxicological Profiling : Compare with structurally related chlorinated compounds (e.g., dioxins) to infer potential endocrine-disrupting effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and dose ranges.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to pooled data from multiple studies .
- Control for Degradation : Monitor compound stability under assay conditions (pH, temperature) via LC-MS .
Q. What methodologies are recommended for studying the environmental persistence of this compound?
- Hydrolysis Studies : Conduct pH-dependent degradation experiments (e.g., 25°C, pH 3–9) with LC-MS monitoring .
- Photolytic Stability : Expose the compound to UV-Vis light and track degradation products via GC-MS .
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, referencing OECD guidelines .
Q. Methodological Considerations
- Data Collection : Document reaction conditions (solvent, temperature, catalyst) and analytical parameters (e.g., NMR solvent, column type) to ensure reproducibility .
- Safety Protocols : Use chemical-resistant gloves (e.g., nitrile) and fume hoods when handling this compound, as chlorinated compounds may pose inhalation risks .
- Ethical Frameworks : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .
Properties
IUPAC Name |
2,4-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQSVSYUEBNNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291383 | |
Record name | 2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-68-1 | |
Record name | 2,4-Dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 607-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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